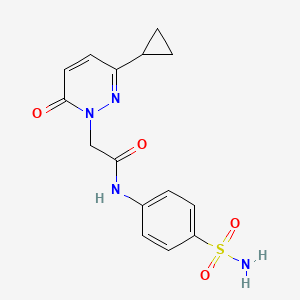![molecular formula C19H13FN2O2S B6427963 5-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-benzothiophene-2-carboxamide CAS No. 2034365-57-4](/img/structure/B6427963.png)
5-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, polysubstituted furans have been synthesized via a catalyst-free, one-pot multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This method could potentially be adapted for the synthesis of “5-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-benzothiophene-2-carboxamide”.Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a benzothiophene ring, which is a fused ring system consisting of a benzene ring and a thiophene ring. Attached to this ring system is a carboxamide group. The molecule also contains a furan ring and a pyridine ring, both of which are aromatic heterocycles .Aplicaciones Científicas De Investigación
5-Fluoro-N-FPBC has been studied for its potential applications in various scientific research fields. In drug discovery, 5-Fluoro-N-FPBC has been used as a lead compound for the development of novel anticancer agents. In synthetic chemistry, 5-Fluoro-N-FPBC has been studied for its ability to form various derivatives and analogs. In biochemistry, 5-Fluoro-N-FPBC has been used to study the interactions between proteins and small molecules.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-N-FPBC is not yet fully understood. However, it is believed that the compound binds to the active sites of proteins, which alters their structure and function. This binding leads to changes in the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-N-FPBC have yet to be fully elucidated. However, in vitro studies have shown that 5-Fluoro-N-FPBC has the potential to inhibit the growth of cancer cells, as well as to induce apoptosis. In addition, 5-Fluoro-N-FPBC has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-Fluoro-N-FPBC in laboratory experiments is its high solubility in water and other solvents, which makes it easy to handle and use. In addition, 5-Fluoro-N-FPBC is relatively stable, which makes it suitable for use in long-term experiments. However, the compound is also highly toxic, which limits its use in laboratory experiments.
Direcciones Futuras
The potential applications of 5-Fluoro-N-FPBC are still being explored. Possible future directions include further research on the mechanisms of action of 5-Fluoro-N-FPBC and its potential therapeutic applications. In addition, further research is needed to explore the potential of 5-Fluoro-N-FPBC as a lead compound for the development of novel drugs. Finally, further research is needed to explore the potential of 5-Fluoro-N-FPBC as a catalyst for the synthesis of other compounds.
Métodos De Síntesis
The synthesis of 5-Fluoro-N-FPBC involves a multi-step process, beginning with the reaction of 5-fluoro-1-benzothiophene-2-carboxylic acid with N-(furan-3-yl)pyridine-3-carboxamide. The reaction is catalyzed by a palladium acetate/dicyclohexylcarbodiimide (Pd(OAc)2/DCC) complex, and yields the desired product in a high yield. The product is then purified by recrystallization and the identity of the compound is confirmed by 1H NMR and 13C NMR spectroscopy.
Propiedades
IUPAC Name |
5-fluoro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O2S/c20-16-1-2-17-14(6-16)7-18(25-17)19(23)22-9-12-5-15(10-21-8-12)13-3-4-24-11-13/h1-8,10-11H,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKFFEKDPIDHME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(S2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B6427895.png)

![N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6427900.png)
![2-(4-chlorophenoxy)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B6427904.png)
![methyl 3-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B6427915.png)
![N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B6427928.png)
![3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B6427938.png)
![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6427945.png)
![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-2-(1H-indol-1-yl)acetamide](/img/structure/B6427948.png)
![(pyridin-2-yl)methyl N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6427949.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B6427950.png)
![N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-5-methylpyrazine-2-carboxamide](/img/structure/B6427967.png)
![3-cyano-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B6427980.png)